1-Methyl-3-nonylimidazolium tetrafluoroborate

Catalog No.
S6647598
CAS No.
244193-55-3
M.F
C13H25BF4N2
M. Wt
296.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-3-nonylimidazolium tetrafluoroborate

CAS Number

244193-55-3

Product Name

1-Methyl-3-nonylimidazolium tetrafluoroborate

IUPAC Name

1-methyl-3-nonylimidazol-1-ium;tetrafluoroborate

Molecular Formula

C13H25BF4N2

Molecular Weight

296.16 g/mol

InChI

InChI=1S/C13H25N2.BF4/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;2-1(3,4)5/h11-13H,3-10H2,1-2H3;/q+1;-1

InChI Key

TXQICCJINCLCRG-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.CCCCCCCCCN1C=C[N+](=C1)C

Canonical SMILES

[B-](F)(F)(F)F.CCCCCCCCCN1C=C[N+](=C1)C

Electrochemical Applications

  • Electrolytes: NonMIM BF4's high ionic conductivity and thermal stability make it a promising candidate for electrolytes in rechargeable batteries and supercapacitors. Studies suggest its potential for developing new electrolytes with improved energy density and cycle life [].

Catalysis

  • Catalyst Design: NonMIM BF4 can be used as a solvent or co-catalyst in various catalytic reactions. Its ability to dissolve and stabilize different catalysts allows researchers to explore novel catalytic systems for processes like biomass conversion and organic synthesis [].

Material Science

  • Ionic Liquids for Material Synthesis: NonMIM BF4 can be employed in the synthesis of functional materials. For instance, research suggests its use in preparing polymer electrolytes and ionic liquids with tailored properties for specific applications [].

1-Methyl-3-nonylimidazolium tetrafluoroborate is an ionic liquid characterized by its unique structure, which consists of a nonyl alkyl chain attached to a 1-methylimidazolium cation and a tetrafluoroborate anion. Its chemical formula is C₁₃H₂₅BF₄N₂, with a molecular weight of approximately 296.16 g/mol . This compound is notable for its low melting point, which allows it to remain liquid at room temperature, making it useful in various applications.

Typical of ionic liquids:

  • Decomposition: The tetrafluoroborate anion can decompose slowly in the presence of water, leading to the formation of boric acid and hydrofluoric acid under certain conditions .
  • Nucleophilic Substitution: The imidazolium cation can act as a nucleophile, allowing it to undergo substitution reactions with various electrophiles.
  • Coordination Chemistry: The compound can coordinate with metal ions, forming complexes that can be utilized in catalysis and extraction processes .

Several methods have been developed for synthesizing 1-methyl-3-nonylimidazolium tetrafluoroborate:

  • Alkylation Reaction: This involves the alkylation of 1-methylimidazole with 1-bromononane in the presence of a base such as sodium hydride. The resulting product is then treated with sodium tetrafluoroborate to yield the final ionic liquid .
  • Direct Synthesis: Another approach involves the direct synthesis from imidazole and nonyl bromide followed by anion exchange with tetrafluoroboric acid .

Studies have indicated that 1-methyl-3-nonylimidazolium tetrafluoroborate interacts favorably with various substrates, enhancing reaction rates compared to traditional solvents. Its ability to stabilize transition states makes it an attractive medium for catalytic processes. Additionally, investigations into its interactions with biomolecules suggest potential applications in drug formulation and delivery systems.

Several compounds share structural similarities with 1-methyl-3-nonylimidazolium tetrafluoroborate. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1-Methyl-3-octylimidazolium tetrafluoroborateImidazolium Ionic LiquidShorter alkyl chain compared to nonyl variant
1-Ethyl-3-methylimidazolium tetrafluoroborateImidazolium Ionic LiquidEthyl group instead of methyl; different physical properties
1-Methyl-3-decylimidazolium tetrafluoroborateImidazolium Ionic LiquidLonger alkyl chain; potentially different solubility characteristics
1-Methyl-3-propylimidazolium tetrafluoroborateImidazolium Ionic LiquidShorter alkyl chain; may exhibit different reactivity

The primary distinction of 1-methyl-3-nonylimidazolium tetrafluoroborate lies in its nonyl chain, which enhances hydrophobicity and solubility properties compared to other imidazolium-based ionic liquids.

Hydrogen Bond Acceptor Count

5

Exact Mass

296.2046916 g/mol

Monoisotopic Mass

296.2046916 g/mol

Heavy Atom Count

20

Dates

Modify: 2023-11-23

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